Benzoic acid;3-methylidene-5-(2-methylphenyl)pent-4-en-2-ol
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Overview
Description
Benzoic acid;3-methylidene-5-(2-methylphenyl)pent-4-en-2-ol is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;3-methylidene-5-(2-methylphenyl)pent-4-en-2-ol can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid derivatives with appropriate alkenes and alcohols under controlled conditions. The reaction typically requires the use of catalysts such as palladium or platinum to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and automated control systems ensures consistent product quality and efficient production. Industrial methods also focus on minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;3-methylidene-5-(2-methylphenyl)pent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Benzoic acid;3-methylidene-5-(2-methylphenyl)pent-4-en-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzoic acid;3-methylidene-5-(2-methylphenyl)pent-4-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Benzoic acid;3-methylidene-5-(2-methylphenyl)pent-4-en-2-ol can be compared with similar compounds such as:
Benzoic acid derivatives: These compounds share the benzoic acid moiety but differ in their aliphatic components.
Aromatic alcohols: Compounds with similar aromatic and alcohol functional groups.
Alkenes: Compounds with similar aliphatic double bonds.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
835651-52-0 |
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Molecular Formula |
C20H22O3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
benzoic acid;3-methylidene-5-(2-methylphenyl)pent-4-en-2-ol |
InChI |
InChI=1S/C13H16O.C7H6O2/c1-10(12(3)14)8-9-13-7-5-4-6-11(13)2;8-7(9)6-4-2-1-3-5-6/h4-9,12,14H,1H2,2-3H3;1-5H,(H,8,9) |
InChI Key |
DETLWQWJPDFJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=C)C(C)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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